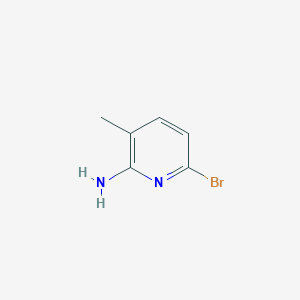

6-溴-3-甲基吡啶-2-胺

描述

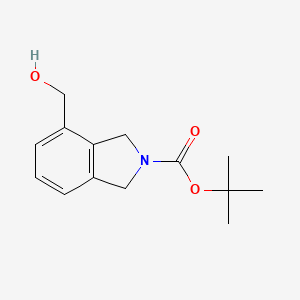

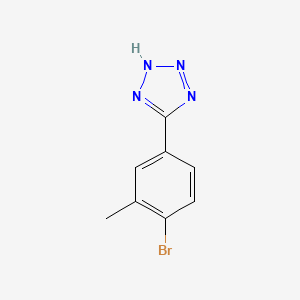

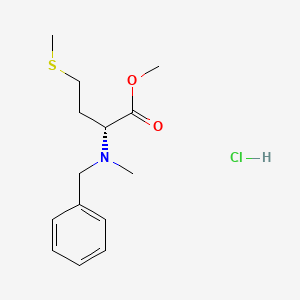

6-Bromo-3-methylpyridin-2-amine is a chemical compound with the CAS Number: 89466-16-0 . It has a molecular weight of 187.04 . It is a solid substance that should be stored in a refrigerator . It is used as factor D inhibitors for the treatment of immune and inflammatory disorders .

Synthesis Analysis

The synthesis of amines like 6-Bromo-3-methylpyridin-2-amine can involve several methods . These include the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides with ammonia or other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis

The InChI Code for 6-Bromo-3-methylpyridin-2-amine is 1S/C6H7BrN2/c1-4-2-3-5 (7)9-6 (4)8/h2-3H,1H3, (H2,8,9) . The InChI key is ANDWKDRELVPNDM-UHFFFAOYSA-N .Chemical Reactions Analysis

One of the reactions involving 6-Bromo-3-methylpyridin-2-amine is the Suzuki Cross-Coupling Reaction . This reaction involves the use of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids to produce novel pyridine derivatives .Physical And Chemical Properties Analysis

6-Bromo-3-methylpyridin-2-amine is a solid substance . It should be stored in a refrigerator .科学研究应用

合成制药和化学中间体

"6-溴-3-甲基吡啶-2-胺"及其衍生物在合成各种制药品和化学品中起着至关重要的作用。例如,徐亮的研究概述了从2-氨基-6-甲基吡啶出发制备2-氨基-6-溴吡啶的过程,其中包括重氮化、溴化和霍夫曼降解等一系列反应。通过红外和^1H核磁共振光谱鉴定的产物是进一步制药应用的重要中间体(Xu Liang, 2010)。

催化和交叉偶联反应

该化合物在催化和交叉偶联反应中也起着关键作用,正如博利格、奥伯霍尔泽和弗雷奇所强调的那样。他们的研究展示了通过涉及一次或二次胺的反应合成2-氨基吡啶,这是生物活性天然产物和药用重要化合物的关键结构。该研究强调了6-溴吡啶-2-胺在钯催化下的C-C交叉偶联反应中的实用性(Bolliger, Oberholzer, & Frech, 2011)。

新型可转化异氰酸酯

另一个创新应用是由范德海登等人探索的新型可转化异氰酸酯用于多组分化学。他们的研究确定了2-溴-6-异氰基吡啶作为合成效率和稳定性的最佳试剂,展示了其在合成像芬太尼这样的有效阿片类药物中的实用性(van der Heijden, Jong, Ruijter, & Orru, 2016)。

电催化羧化反应

在离子液体中将2-氨基-5-溴吡啶与CO2进行电催化羧化反应,产生6-氨基烟酸是另一个重要应用。冯等人研究了这一过程,展示了一种在温和条件下直接从CO2合成有价值的化学中间体的环保方法(Feng, Huang, Liu, & Wang, 2010)。

合成镧系配位化学配体

马梅里、沙尔博尼埃和齐塞尔讨论了合成含有双吡啶羧酸框架的配体用于镧系配位化学。从6-溴-6'-溴甲基-2,2'-联吡啶出发,他们制备了多功能配体,显示出有前景的发光性能,对生物应用至关重要(Mameri, Charbonnière, & Ziessel, 2003)。

作用机制

Target of Action

The primary target of 6-Bromo-3-methylpyridin-2-amine is specific enzymes . The compound acts as an inhibitor for these enzymes, affecting their function and activity .

Mode of Action

6-Bromo-3-methylpyridin-2-amine interacts with its targets by inhibiting their function . This inhibition results in changes to the biochemical processes that these enzymes are involved in, leading to the compound’s therapeutic effects .

Biochemical Pathways

For instance, the compound has been noted for its inhibitory effects on phosphodiesterase-4, an enzyme crucial in inflammation and immune response regulation .

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .

Result of Action

The molecular and cellular effects of 6-Bromo-3-methylpyridin-2-amine’s action primarily involve the inhibition of specific enzymes. This inhibition can lead to changes in the biochemical processes these enzymes are involved in, potentially resulting in therapeutic effects . For example, the compound’s inhibitory effects on phosphodiesterase-4 can affect inflammation and immune response regulation .

安全和危害

The safety information for 6-Bromo-3-methylpyridin-2-amine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . It is recommended to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided .

未来方向

属性

IUPAC Name |

6-bromo-3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDWKDRELVPNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-methylpyridin-2-amine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1525743.png)

![7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B1525747.png)

![(1E)-1-[4-(cyclopentylsulfonyl)phenyl]ethanone oxime](/img/structure/B1525749.png)